molecular formula C8H6ClN3 B2567215 2-Chloro-3-(1H-pyrazol-4-yl)pyridine CAS No. 1563529-57-6

2-Chloro-3-(1H-pyrazol-4-yl)pyridine

Cat. No.: B2567215
CAS No.: 1563529-57-6
M. Wt: 179.61
InChI Key: BNEPOCZTERAPRY-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and pyrazolyl substituents on the pyridine ring imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with 2-chloro-3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and scalability. Catalysts and automated systems can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Electrophilic substitution: Reagents such as bromine or nitric acid under controlled conditions.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Electrophilic substitution: Formation of halogenated or nitrated pyrazole derivatives.

    Oxidation and reduction: Formation of N-oxides or amines.

Scientific Research Applications

2-Chloro-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:

    Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Materials science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1H-imidazol-4-yl)pyridine
  • 2-Chloro-3-(1H-triazol-4-yl)pyridine
  • 2-Chloro-3-(1H-pyrrol-4-yl)pyridine

Uniqueness

2-Chloro-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The pyrazole ring can participate in various chemical reactions and interactions, making it a versatile scaffold in synthetic chemistry and drug design.

Properties

IUPAC Name

2-chloro-3-(1H-pyrazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEPOCZTERAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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